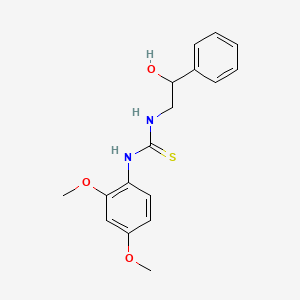![molecular formula C23H26BrN3O3 B3987086 N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B3987086.png)
N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide
Overview
Description
N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide, also known as BPN14770, is a novel small molecule drug that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders, including Alzheimer's disease, Down syndrome, and Fragile X syndrome. BPN14770 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB leads to the expression of genes that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound increases cAMP levels, which leads to the activation of PKA and CREB. Activation of PKA and CREB leads to the expression of genes that are involved in synaptic plasticity and memory formation. This compound also has neuroprotective effects and reduces inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide is that it has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, Down syndrome, and Fragile X syndrome. This compound has also been shown to have a good safety profile in preclinical studies. One of the limitations of this compound is that it is still undergoing clinical trials, and its efficacy and safety in humans have not yet been fully established.
Future Directions
There are several future directions for the development of N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide. One direction is to further study the efficacy and safety of this compound in clinical trials. Another direction is to investigate the potential use of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound.
Scientific Research Applications
N-{[1-(4-bromobenzoyl)-4-piperidinyl]methyl}-N'-(4-ethylphenyl)ethanediamide has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, Down syndrome, and Fragile X syndrome. In these studies, this compound has been shown to improve cognitive function and memory in animal models. This compound has also been shown to have neuroprotective effects and to reduce inflammation in the brain.
properties
IUPAC Name |
N-[[1-(4-bromobenzoyl)piperidin-4-yl]methyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrN3O3/c1-2-16-3-9-20(10-4-16)26-22(29)21(28)25-15-17-11-13-27(14-12-17)23(30)18-5-7-19(24)8-6-18/h3-10,17H,2,11-15H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPECISBWMRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-chlorophenyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-2-furamide](/img/structure/B3987005.png)
![4-(3,5-dimethyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3987008.png)
![10-(4-hydroxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3987016.png)
![N-[1-(4-bromophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3987018.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-isopropylphenyl)amino]methylene}benzenesulfonamide](/img/structure/B3987035.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]valinate](/img/structure/B3987047.png)
![2-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987055.png)
![1-cyclohexyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987058.png)
![6-methoxy-2,2,4-trimethyl-1-[(2-pyrimidinylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3987061.png)
![ethyl 4-[3-(4-methoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3987079.png)
![1-(2-methylphenyl)-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3987089.png)
![2-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987107.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987113.png)